4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-methylphenyl isothiocyanate with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to form the desired thiazole compound. The hydrochloride salt is then obtained by treating the thiazole with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as zinc iodide, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole sulfoxides and sulfones.
Reduction Reactions: Thiazolidine derivatives.
Scientific Research Applications
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride
- 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrobromide
Uniqueness
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQPMPGROKHOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610030 |
Source
|
Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33188-18-0 |
Source
|
Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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